4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS No.: 865182-64-5
Cat. No.: VC7294540
Molecular Formula: C25H22N4O5S3
Molecular Weight: 554.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865182-64-5 |
|---|---|
| Molecular Formula | C25H22N4O5S3 |
| Molecular Weight | 554.65 |
| IUPAC Name | 4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C25H22N4O5S3/c1-3-15-29-22-14-13-21(36(26,31)32)16-23(22)35-25(29)27-24(30)19-9-11-20(12-10-19)37(33,34)28(2)17-18-7-5-4-6-8-18/h1,4-14,16H,15,17H2,2H3,(H2,26,31,32) |
| Standard InChI Key | TWRBQCAPNKIQQL-RFBIWTDZSA-N |
| SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C |
Introduction
The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with diverse applications in chemistry, biology, and medicine. Its unique structure includes a benzyl(methyl)sulfamoyl group and a benzothiazolylidene moiety, which confer specific chemical and biological properties.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
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Formation of the Benzothiazole Core: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
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Introduction of the Sulfamoyl Groups: Sulfamoyl chloride is used in the presence of a base like triethylamine to introduce the sulfamoyl groups.
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Attachment of the Prop-2-yn-1-yl Group: This is achieved through a nucleophilic substitution reaction using propargyl bromide.
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Formation of the Benzamide Moiety: The final step involves reacting the intermediate with benzoyl chloride or a similar reagent in the presence of a coupling agent.
Chemical Reactions
This compound can undergo various chemical reactions:
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Oxidation: Oxidizing agents like potassium permanganate can be used to form different oxidation products.
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Reduction: Reducing agents such as sodium borohydride are employed to yield reduced forms of the compound.
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Substitution: The compound participates in substitution reactions where functional groups are replaced by other groups.
Biological Activities and Applications
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Antimicrobial and Anticancer Properties: The compound is studied for its potential antimicrobial and anticancer activities, similar to other benzothiazole derivatives.
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Therapeutic Potential: Ongoing research explores its use as a therapeutic agent for various diseases.
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Material Development: It may also be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, this molecule stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other benzothiazole derivatives and sulfamoyl-containing compounds.
Research Findings
| Property | Description |
|---|---|
| Chemical Structure | Includes benzyl(methyl)sulfamoyl and benzothiazolylidene moieties. |
| Molecular Formula | C25H22N4O5S3 |
| Molecular Weight | 554.7 g/mol |
| Biological Activities | Potential antimicrobial and anticancer properties. |
| Applications | Used in organic synthesis, as a reagent in chemical reactions, and explored for therapeutic uses. |
Future Directions
Future research should focus on elucidating the compound's exact mechanism of action and exploring its therapeutic potential further. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for industrial applications.
Given the limitations in accessing reliable sources directly related to this specific compound, the information provided is based on general principles of organic chemistry and the properties of similar compounds. For detailed and specific research findings, consulting peer-reviewed scientific literature and databases like PubChem would be beneficial.
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